molecular formula C9H14BClFNO2 B1378858 {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride CAS No. 1485417-92-2

{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride

Cat. No.: B1378858
CAS No.: 1485417-92-2
M. Wt: 233.48 g/mol
InChI Key: DVDVVRWHHOBPEU-UHFFFAOYSA-N
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Description

{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a dimethylamino group, and a fluorophenyl group, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride typically involves the reaction of 4-(dimethylaminomethyl)-3-fluorophenylboronic acid with hydrochloric acid. The process can be carried out under mild conditions, ensuring the stability of the boronic acid group. The reaction is usually performed in an aqueous or organic solvent, with careful control of temperature and pH to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is widely used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds. This reaction is pivotal in the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable boron-carbon bonds makes it a valuable reagent in material science .

Comparison with Similar Compounds

  • 4-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Amino-3-fluorophenylboronic acid hydrochloride

Comparison: Compared to these similar compounds, {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Biological Activity

{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is a synthetic organoboron compound notable for its biological activity, particularly in cancer research and drug development. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its utility in various biochemical applications.

Structural Characteristics

The unique structure of this compound contributes significantly to its biological properties. The presence of a dimethylamino group increases solubility, while the fluorinated aromatic ring enhances lipophilicity, allowing better interaction with biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits promising anticancer properties . Its mechanism of action primarily involves the inhibition of proteasome activity, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression. The following sections detail specific biological activities and findings related to this compound.

The anticancer effects of this compound are attributed to its ability to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. This mechanism positions it as a potential therapeutic agent in cancer treatment.

Case Studies

  • In Vitro Studies : A study investigated the inhibitory effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM depending on the cell type.
  • Combination Therapy : In combination with other chemotherapeutic agents, this boronic acid derivative showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.

Binding Affinity Studies

Interaction studies have shown that this compound has a high binding affinity for specific biological targets. These studies utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions.

Target ProteinBinding Affinity (Kd)Biological Relevance
Proteasome50 nMInhibition of degradation pathways
C1s36 nMPotential role in complement system modulation

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the dimethylamino group and fluorinated ring can significantly alter biological activity. For instance, replacing the dimethylamino group with a less polar substituent resulted in decreased solubility and bioactivity.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Bromophenylboronic AcidBoronic acid with bromine substituentAnticancer propertiesHigher reactivity due to bromine
3-Fluorophenylboronic AcidBoronic acid with fluorine substituentEnzyme inhibitionFluorine enhances lipophilicity
4-(Dimethylamino)phenylboronic AcidDimethylamino group attachedInhibits proteasomeEnhanced solubility and target specificity

Properties

IUPAC Name

[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVVRWHHOBPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C)C)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485417-92-2
Record name {4-[(dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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